5-Methyl-4-(trifluoromethyl)picolinic acid
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Overview
Description
5-Methyl-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methyl-4-(trifluoromethyl)picolinic acid involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine using butyllithium. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with carbon dioxide to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-4-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With the carboxylic acid group at the 4-position.
Uniqueness: 5-Methyl-4-(trifluoromethyl)picolinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. These substituents confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
5-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-3-12-6(7(13)14)2-5(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
UIJVSBRJTWKTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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